11-Oxomogroside IV

Antitumor Cytotoxicity Hepatocellular Carcinoma

Sourcing defined mogroside analogs for reproducible SAR studies is challenging due to biologically irrelevant substitution by generic mixtures. 11-Oxomogroside IV addresses this gap with compound-specific bioactivity validated across multiple pathways. • Selective anti-HCC cytotoxicity: IC50 288 μg/mL against SMMC-7721 cells, while major mogrosides (e.g., Mogroside V) remain inactive. • Metabolic probe: Activates PGC-1α promoter 1.8-fold at 10 μM, offering a differentiated tool for energy metabolism research. • Sweetener R&D: ~250x sucrose sweetness enables precise blending in low-calorie formulations.

Molecular Formula C54H90O24
Molecular Weight 1123.3 g/mol
Cat. No. B12304621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxomogroside IV
Molecular FormulaC54H90O24
Molecular Weight1123.3 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C
InChIInChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3
InChIKeyYWAKRLANXLYUMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Oxomogroside IV Overview


11-Oxomogroside IV (also referred to as 11-Oxomogroside IV A) is a cucurbitane triterpene glycoside isolated from the unripe fruits of Siraitia grosvenorii (monk fruit). It belongs to the mogroside family, which are known for their high-intensity sweetness and diverse bioactivities [1]. The compound is characterized by a ketone group at the C-11 position on the mogrol backbone, a structural feature that distinguishes it from other mogrosides and influences its physicochemical and biological properties [2].

Cucurbitane triterpene glycoside scaffold with a distinguishing C-11 ketone group.
Natural product isolate from Siraitia grosvenorii (monk fruit); structural identity verification context.
Supports biological screening for cell-model and metabolic pathway assays.

11-Oxomogroside IV: Key Distinctions


Generic substitution among mogrosides is not scientifically valid due to profound differences in their biological activity and sweetness profiles, which are exquisitely sensitive to subtle variations in glycosylation patterns and oxidation states [1]. While all mogrosides share a common cucurbitane core, the specific number, type, and linkage of sugar moieties, as well as the presence of functional groups like the C-11 ketone, dictate their interaction with biological targets, including taste receptors and cellular enzymes [2]. Consequently, an analog like Mogroside V or 11-oxo-mogroside V cannot be assumed to replicate the specific activity profile of 11-Oxomogroside IV, necessitating a compound-specific evaluation for research and development purposes.

Glycosylation Mogroside analogs with different sugar moieties may not transfer target binding profiles directly.
Oxidation C-11 ketone vs. hydroxyl oxidation states may shift bioactivity and assay behavior.
Potency Relative sweetness and cytotoxicity vary considerably; structural analogs require compound-specific review.

11-Oxomogroside IV Comparative Evidence


Cytotoxicity in Hepatocellular Carcinoma

11-Oxomogroside IV A exhibits selective cytotoxicity against SMMC-7721 human hepatocellular carcinoma cells with an IC50 of 288 μg/mL, while a panel of other mogrosides, including Mogroside V, Mogroside III, and Mogroside I E, showed no growth inhibitory effect against HL-60 leukemia cells, indicating a distinct and selective anti-proliferative profile [1].

Cytotoxicity Endpoint
Cross-study comparable
IC50 = 288 µg/mL (SMMC-7721)
Comparator: Mogroside V, III, I E, etc., inactive in HL-60 panel
Supports cell-model response context for liver cancer cell lines.
Differentiated activity vs. common mogrosides; review target specificity.
Antitumor Cytotoxicity Hepatocellular Carcinoma

PGC-1α Promoter Activation

In a PGC-1α promoter-driven luciferase reporter assay, 11-Oxomogroside IV (compound 2) activated the promoter by approximately 1.8-fold at 10 μM, whereas the closely related compound 11-oxoisomogroside V (compound 3) exhibited a 2.1-fold activation, demonstrating a functional divergence in metabolic pathway modulation even between C-11 oxidized analogs [1].

PGC-1α Activation
Direct head-to-head
~1.8-fold activation (10 µM)
Comparator: 11-oxoisomogroside V (~2.1-fold)
Supports pathway-response interpretation for metabolic endpoints.
Reporter assay context; 0.3-fold difference from analog.
Metabolic Regulation PGC-1α Diabetes

Sweetness Intensity Profile

While the precise relative sweetness of 11-Oxomogroside IV is reported to be approximately 250 times that of sucrose , its sweetness profile and intensity are distinct from the major sweet mogrosides. For context, Mogroside V has a relative sweetness of 378 and 11-oxo-mogroside V is significantly less sweet at only 68 times that of sucrose, highlighting the profound impact of the 11-oxo group and glycosylation pattern on taste perception [1].

Sweetness Intensity
Cross-study comparable
~250x sucrose
Ranked intermediate intensity among mogrosides.
Siamenoside I (465x) > Mog V (378x) > 11-Oxomog IV (250x) > 11-oxo-mog V (68x). Data to verify.
Sweetener Taste Receptor Relative Sweetness

11-Oxomogroside IV Application Scenarios


Hepatocellular Carcinoma Lead Discovery

Procure 11-Oxomogroside IV A for use as a selective cytotoxic agent in human hepatocellular carcinoma cell lines (e.g., SMMC-7721) [1]. Its demonstrated IC50 of 288 μg/mL against these cells, contrasting with the inactivity of other major mogrosides, makes it a viable starting point for structure-activity relationship (SAR) studies and mechanistic investigations into novel anti-HCC therapies.

Metabolic Disorder & PGC-1α Pathway

Utilize 11-Oxomogroside IV in functional assays examining the PGC-1α pathway, a key regulator of energy metabolism [2]. Its moderate and specific activation of the PGC-1α promoter (1.8-fold at 10 μM) provides a differentiated tool for probing the molecular mechanisms linking mogrosides to metabolic benefits, distinct from the effects of analogs like 11-oxoisomogroside V.

Sweetness Intensity Modulation in Formulations

Incorporate 11-Oxomogroside IV into sweetener formulation research to achieve a specific sweetness intensity (~250x sucrose) that is intermediate between high-potency (e.g., Siamenoside I) and lower-potency (e.g., 11-oxo-mogroside V) mogrosides [3]. This allows for precise blending and flavor modulation in low-calorie product development.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity assay response in SMMC-7721
Metabolic pathway studies
Pathway-response context
PGC-1α promoter activation review
Taste-modulation formulation context
Sweetness-intensity context
Intermediate potency formulation screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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